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Abstract
This technical guide provides a comprehensive analysis of the early clinical trial data for Lente
insulin, an intermediate-acting insulin formulation developed in the 1950s. Aimed at

researchers, scientists, and drug development professionals, this document synthesizes key

quantitative data from foundational studies, details the experimental protocols employed, and

visually represents the logical flow of these early clinical investigations. The development of

Lente insulin, a zinc-insulin suspension, marked a significant advancement in the management

of diabetes mellitus, offering a longer duration of action compared to earlier insulin

preparations. This guide serves as a technical resource, consolidating historical clinical data

and methodologies to inform current research and development in insulin therapeutics.

Introduction
Lente insulin, a formulation of 30% amorphous semilente insulin and 70% crystalline ultralente
insulin, was introduced in the 1950s as a novel intermediate-acting insulin.[1] Its development

by Novo Nordisk was a significant step forward from protamine zinc insulin (PZI) and neutral

protamine Hagedorn (NPH) insulin, as it achieved a prolonged effect through the use of zinc

acetate to create insulin crystals of varying sizes, thus modulating absorption without the need

for a foreign protein like protamine.[1] Initially derived from porcine and bovine sources,

recombinant human versions became available in the 1980s.[1] This guide focuses on the early

clinical data that established the efficacy and safety profile of Lente insulin.
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Pharmacokinetic and Pharmacodynamic Profile
Early studies established the intermediate-acting nature of Lente insulin, with an onset of

action between 1 to 3 hours, a peak effect at 6 to 12 hours, and a duration of action of 10 to 16

hours.[1] The pharmacokinetic variability, however, was a noted characteristic, with day-to-day

differences in absorption and a less predictable peak compared to modern insulin analogs.[1]

Clinical Efficacy and Glycemic Control
The primary goal of early clinical trials was to assess the efficacy of Lente insulin in managing

blood glucose levels in patients with diabetes mellitus. Later comparative studies provided

more detailed quantitative data on its performance relative to other available insulins, such as

NPH and Ultralente.

Table 1: Comparative Glycemic Control Data from
Clinical Trials

Parameter Lente Insulin NPH Insulin
Ultralente
Insulin

Citation

Glycosylated

Hemoglobin

(HbA1c) (%)

9.3 ± 0.1 9.2 ± 0.1 9.3 ± 0.2 [2][3]

Fasting Blood

Glucose

(mmol/L)

9.0 ± 0.5 8.8 ± 0.5 6.6 ± 0.5 [2][3]

Mean Blood

Glucose

(mmol/L)

7.6 ± 0.3 8.2 ± 0.3 - [2]

Data are presented as mean ± standard error.

Table 2: Daily Insulin Dosage in Comparative Trials
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Parameter Lente Insulin NPH Insulin
Ultralente
Insulin

Citation

Total Daily

Insulin Dose

(U/day)

57.2 ± 0.6 56.3 ± 0.6 - [2]

Evening

Intermediate-

Acting Dose

(U/day)

17.0 ± 0.3 17.0 ± 0.3 14.9 ± 0.8 [2][3]

Data are presented as mean ± standard error.

Experimental Protocols of Early Clinical Trials
Detailed protocols from the initial 1950s trials are not extensively documented in readily

available literature. However, insights can be gleaned from later, more thoroughly described

studies that built upon these early methodologies. The following represents a synthesized

protocol based on available information from the 1970s and later comparative trials.

Patient Population and Selection
Early trials included patients with insulin-dependent diabetes mellitus. In a 1973 study, patients

were categorized into newly diagnosed diabetics and long-term diabetics who were transferred

from conventional insulin preparations. Selection criteria for transfer often included clinical

conditions such as high insulin requirements, insulin allergy, and lipoatrophy.

Study Design
Many of the later, well-documented studies comparing Lente insulin to other insulins utilized a

double-blind, crossover design. For instance, a notable study involved an initial run-in period of

two months, after which 82 patients were randomized to receive either NPH or Lente insulin in

a twice-daily regimen.[2] Patients were monitored monthly and crossed over to the other insulin

preparation after five months of treatment.[2]

Treatment Regimen
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Patients were typically hospitalized for an initial period of about two weeks for thorough

examination and stabilization of therapy. The daily diet was standardized, for example, to 2000-

2500 kcal with a composition of 20% proteins, 40% fats, and 40% carbohydrates. Following

hospitalization, patients returned for monthly check-ups.

Efficacy and Safety Assessments
Glycemic Control: Assessed through measurements of fasting blood glucose, 24-hour urine

glucose excretion, and later, glycosylated hemoglobin (HbA1c).

Immunogenicity: The antigenicity of the insulin preparations was evaluated by determining

the total extractable serum insulin via radioimmunoassay and the I-125 insulin-binding of

serum IgG through radio-immunoelectrophoresis.

Adverse Events: Hypoglycemic events were recorded in patient diaries and categorized

based on severity (e.g., self-treated, requiring assistance, requiring medical intervention).[2]

Other adverse effects like lipoatrophy were also monitored.

Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the early comparative clinical trials

of Lente insulin.
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Phase 1: Screening and Run-in

Phase 2: Randomization

Phase 3: Treatment Periods (Crossover Design)

Phase 4: Monitoring and Data Collection

Phase 5: Final Analysis

Patient Screening
(Insulin-Dependent Diabetes)

2-Month Run-in Period
(Standardized Insulin Regimen)

Randomization

Group A: 5 Months
(Lente Insulin Regimen)

Group B: 5 Months
(NPH Insulin Regimen)

Crossover

Monthly Clinic Visits

Group A: 5 Months
(NPH Insulin Regimen)

Group B: 5 Months
(Lente Insulin Regimen)

Data Collection:
- Glycosylated Hemoglobin

- Fasting & Mean Blood Glucose
- Insulin Dosage

- Hypoglycemic Events

Statistical Analysis and Comparison of Regimens

Click to download full resolution via product page

A generalized workflow for early comparative clinical trials of Lente insulin.
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Conclusion
The early clinical trials of Lente insulin were pivotal in establishing it as a viable intermediate-

acting insulin for the management of diabetes. While the methodologies of the initial 1950s

studies were less rigorously documented than modern trials, subsequent comparative studies

provide valuable quantitative data on its efficacy and safety relative to other insulin

preparations of the era. The development of Lente insulin represented a significant milestone

in the evolution of insulin therapy, paving the way for more advanced and predictable insulin

analogs. This technical guide serves as a consolidated resource for understanding the

foundational clinical data that supported the use of Lente insulin for several decades.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1263539?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

